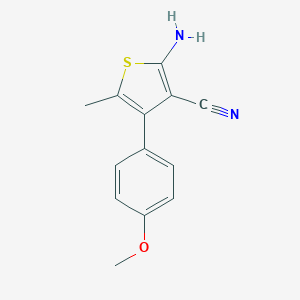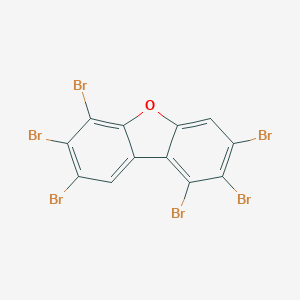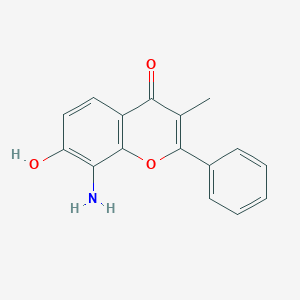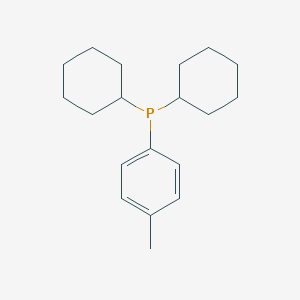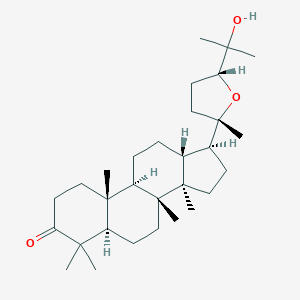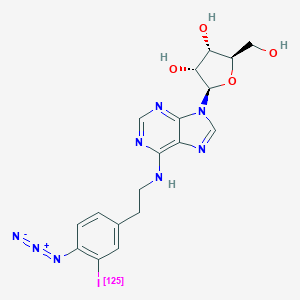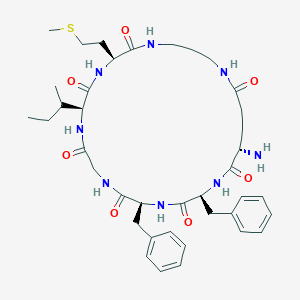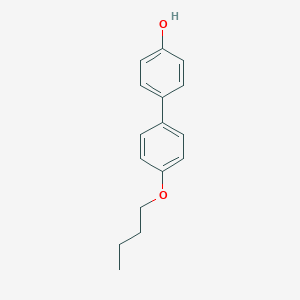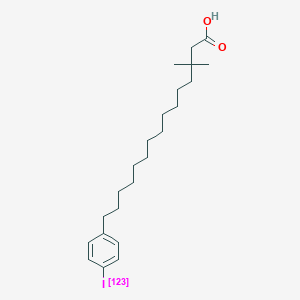
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid, also known as BMIPP, is a fatty acid analogue that has been used as a diagnostic tool for myocardial imaging. It is a radiolabeled compound that can be detected by positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. BMIPP has been shown to be a useful tool in the diagnosis of various cardiac diseases, including ischemic heart disease, cardiomyopathy, and heart failure.
Mécanisme D'action
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is taken up by the myocardial cells in a manner similar to that of fatty acids. It is then metabolized by the mitochondria to produce energy for the cells. However, unlike normal fatty acids, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is not further metabolized and accumulates in the myocardial cells. This accumulation can be detected by imaging techniques such as PET or SPECT.
Effets Biochimiques Et Physiologiques
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been shown to have negligible effects on the biochemical and physiological processes in the body. It is rapidly cleared from the bloodstream and excreted in the urine. There have been no reported adverse effects associated with the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging include its high specificity for myocardial cells, its ability to detect early stages of myocardial ischemia, and its non-invasive nature. However, there are some limitations to its use. 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has a relatively short half-life, which means that imaging must be done shortly after administration. Additionally, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is not suitable for use in patients with severe renal impairment, as it is excreted through the kidneys.
Orientations Futures
There are several future directions for the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging. One area of interest is the development of new radiolabeled fatty acid analogues that can be used for imaging other organs, such as the liver or brain. Another area of interest is the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT) scans. This could provide a more comprehensive picture of the patient's condition and improve diagnostic accuracy. Additionally, there is ongoing research into the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid for the detection of other diseases, such as cancer.
Méthodes De Synthèse
The synthesis method of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves the reaction of 4-iodophenylboronic acid with 3,3-dimethylpentadecanoic acid in the presence of palladium catalysts. The reaction takes place under mild conditions and produces high yields of the desired product. The purity of the synthesized 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid can be confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been extensively studied for its diagnostic potential in various cardiac diseases. It has been shown to be a reliable tool for the detection of myocardial ischemia, which is a condition that occurs when the blood flow to the heart is reduced. 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid can also be used to assess the extent of myocardial damage in patients with cardiomyopathy or heart failure. Additionally, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been used to evaluate the effectiveness of various treatments for these conditions.
Propriétés
Numéro CAS |
104426-56-4 |
|---|---|
Nom du produit |
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid |
Formule moléculaire |
C23H37IO2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
15-(4-(123I)iodanylphenyl)-3,3-dimethylpentadecanoic acid |
InChI |
InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26)/i24-4 |
Clé InChI |
COJKCRQZSGYQAF-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O |
SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
SMILES canonique |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Synonymes |
15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid DMIPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
